1-Oxa-4-thia-8-azaspiro[4.5]decane
Overview
Description
“1-Oxa-4-thia-8-azaspiro[4.5]decane” is a chemical compound with the linear formula C7H14ClNOS . It is also known as “8-oxa-1-thia-4-azaspiro[4.5]decane hydrochloride” and has a molecular weight of 195.71 . It is stored under nitrogen at 2-8°C .
Synthesis Analysis
The synthesis of a series of 1-oxa-8-azaspiro[4.5]decane derivatives has been reported . The synthesis involved the design and evaluation of these derivatives as selective σ1 receptor ligands . All seven ligands exhibited nanomolar affinity for σ1 receptors .Molecular Structure Analysis
The molecular structure of 1-Oxa-4-thia-8-azaspiro[4.5]decane includes a total of 24 bonds . There are 11 non-H bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 ether (aliphatic), and 1 sulfide .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Oxa-4-thia-8-azaspiro[4.5]decane include a melting point of 166 - 167°C . It has a molecular weight of 195.71 and is stored under nitrogen at 2-8°C .Scientific Research Applications
Anticancer Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: 1-Thia-4-azaspiro[4.5]decane derivatives, their derived thiazolopyrimidine and 1,3,4-thiadiazole compounds were synthesized. The anticancer activity of these synthesized compounds was studied against HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma) and HCT116 (human colorectal carcinoma) cell lines .
- Methods of Application: The compounds were synthesized by glycosylation reactions using acetylated glycosyl bromides .
- Results: A number of compounds showed moderate to high inhibition activities .
Antitumor Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones were designed and synthesized. The anticancer activity of these derivatives was evaluated .
- Methods of Application: The compounds were synthesized using 4-aminophenol and α-glycolic acid or lactic acid as starting materials in three or four steps .
- Results: Preliminary results showed that 15 compounds have moderate to potent activity against human lung cancer A549, human breast cancer MDA-MB-231, and human cervical cancer HeLa cancer cell lines .
Synthesis and Chemical Properties
- Scientific Field: Organic Chemistry
- Application Summary: The synthesis of novel sulfur-containing spiro compounds, including 8-thia-1-azaspiro[4.5]decane 8,8-dioxide derivatives, was achieved through the condensation of specific precursors.
- Methods of Application: The specific methods of synthesis were not detailed in the source.
- Results: The 13 C-NMR spectrum showed characteristic peaks corresponding to the C=O group and the signals assigned to the spiro-C atom.
Antitumor Activity of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives were designed and synthesized . The antitumor activity of these derivatives was evaluated .
- Methods of Application: The compounds were synthesized using 4-aminophenol and α-glycolic acid or lactic acid as starting materials in three or four steps .
- Results: Preliminary results showed that 15 compounds have moderate to potent activity against human lung cancer A549, human breast cancer MDA-MB-231, and human cervical cancer HeLa cancer cell lines .
Synthesis of Boc-protected-1-oxa-8-azaspiro[4.5]decan-3-amine
- Scientific Field: Organic Chemistry
- Application Summary: The synthesis of a key intermediate Boc-protected-1-oxa-8-azaspiro[4.5]decan-3-amine was examined .
- Methods of Application: The specific methods of synthesis were not detailed in the source .
- Results: The results were not detailed in the source .
Antitumor Activity of 7-chloro-substituted Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: It was found that the 7-chloro-substituted derivatives were more potent than the 6-chloro-substituted derivatives against A549, MDA-MB-231 and HeLa cell lines .
- Methods of Application: The specific methods of synthesis were not detailed in the source .
- Results: The 7-chloro-substituted derivatives (2c and 7f) were more potent than the 6-chloro-substituted derivatives (2b and 7e) against A549, MDA-MB-231 and HeLa cell lines .
Antitumor Activity of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives were designed and synthesized . The antitumor activity of these derivatives was evaluated .
- Methods of Application: The compounds were synthesized using 4-aminophenol and α-glycolic acid or lactic acid as starting materials in three or four steps .
- Results: Preliminary results showed that 15 compounds have moderate to potent activity against human lung cancer A549, human breast cancer MDA-MB-231, and human cervical cancer HeLa cancer cell lines .
Synthesis of Boc-protected-1-oxa-8-azaspiro[4.5]decan-3-amine
- Scientific Field: Organic Chemistry
- Application Summary: The synthesis of a key intermediate Boc-protected-1-oxa-8-azaspiro[4.5]decan-3-amine was examined .
- Methods of Application: The specific methods of synthesis were not detailed in the source .
- Results: The results were not detailed in the source .
Antitumor Activity of 7-chloro-substituted Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: It was found that the 7-chloro-substituted derivatives were more potent than the 6-chloro-substituted derivatives against A549, MDA-MB-231 and HeLa cell lines .
- Methods of Application: The specific methods of synthesis were not detailed in the source .
- Results: The 7-chloro-substituted derivatives (2c and 7f) were more potent than the 6-chloro-substituted derivatives (2b and 7e) against A549, MDA-MB-231 and HeLa cell lines .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-oxa-4-thia-8-azaspiro[4.5]decane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NOS/c1-3-8-4-2-7(1)9-5-6-10-7/h8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPBUOGJRXUBBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12OCCS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxa-4-thia-8-azaspiro[4.5]decane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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